

physical state and appearance of DOPE-N-Nonadecanoyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DOPE-N-Nonadecanoyl

Cat. No.: B15546986

[Get Quote](#)

An In-depth Technical Guide to DOPE-N-Nonadecanoyl

This technical guide provides a comprehensive overview of the physical state, appearance, and known properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-nonadecanoyl (**DOPE-N-Nonadecanoyl**). The information is intended for researchers, scientists, and professionals in drug development who are interested in the use of novel lipids.

Core Properties

DOPE-N-Nonadecanoyl is a synthetic phospholipid belonging to the N-acyl-phosphatidylethanolamine (NAPE) family. It is structurally derived from 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) through the acylation of the primary amine of the ethanolamine headgroup with nonadecanoic acid, a 19-carbon saturated fatty acid.

Physical State and Appearance

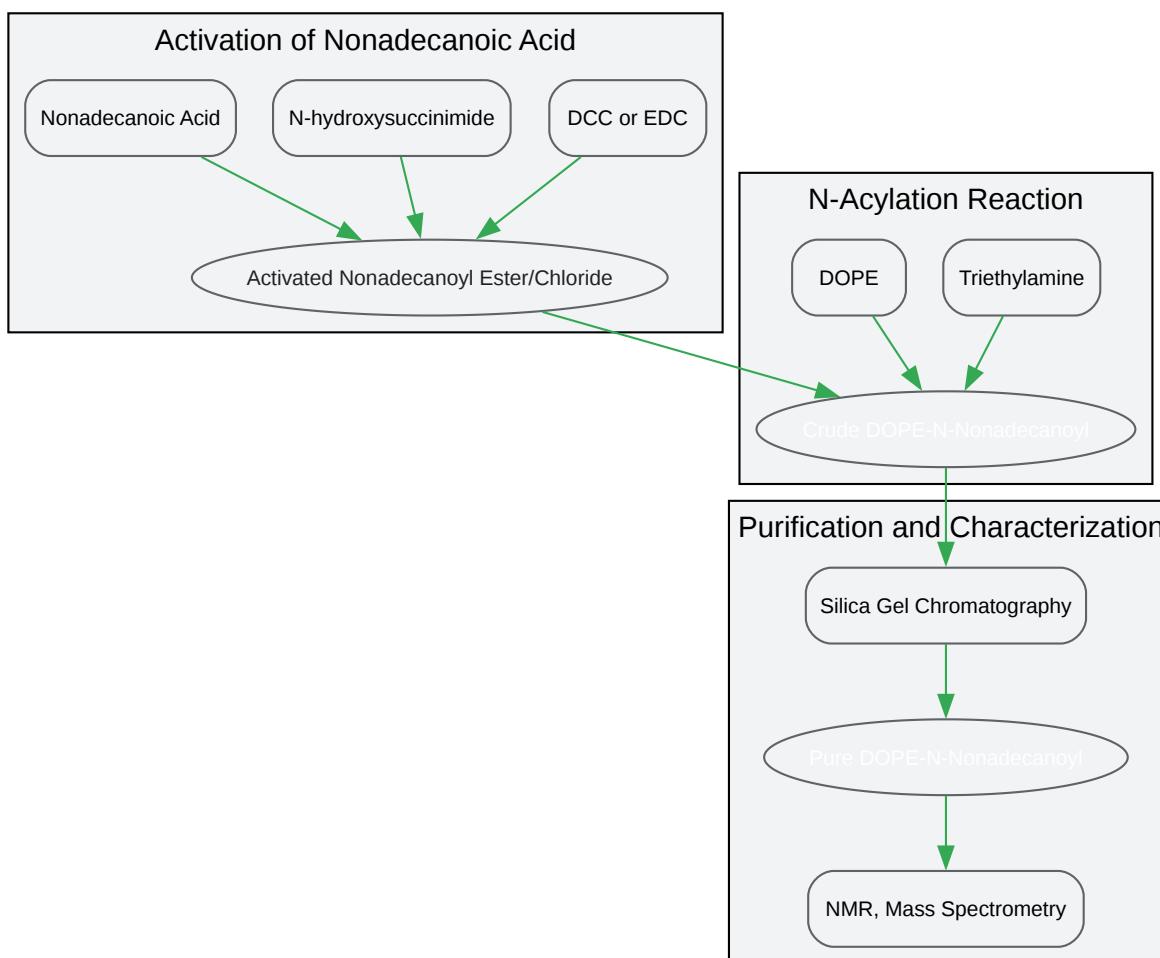
Based on available product information, **DOPE-N-Nonadecanoyl** is a solid at room temperature.^[1] While a specific description of its color and form is not widely documented, N-acylated phospholipids are typically white to off-white powders or waxy solids.

Quantitative Data

The known quantitative properties of **DOPE-N-Nonadecanoyl** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₆₀ H ₁₁₄ NO ₉ P	[2]
Molecular Weight	1024.52 g/mol	[2]
Physical State	Solid	[1]
Purity	>98%	[1]
Storage Temperature	Freezer (-20°C)	[1]

Synthesis and Experimental Protocols


A specific, peer-reviewed synthesis protocol for **DOPE-N-Nonadecanoyl** is not readily available in the public domain. However, the general synthesis of N-acyl-phosphatidylethanolamines (NAPEs) is well-established and typically involves the N-acylation of a phosphatidylethanolamine. A plausible synthetic route for **DOPE-N-Nonadecanoyl** would involve the reaction of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) with an activated form of nonadecanoic acid, such as nonadecanoyl chloride or an N-hydroxysuccinimide (NHS) ester of nonadecanoic acid, in the presence of a non-nucleophilic base.

Proposed Experimental Protocol for Synthesis:

- Activation of Nonadecanoic Acid (if using NHS ester):
 - Dissolve nonadecanoic acid and N-hydroxysuccinimide in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).
 - Add a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and stir at room temperature for several hours to form the NHS ester.
 - Remove the dicyclohexylurea byproduct by filtration if DCC is used.

- N-acylation of DOPE:
 - Dissolve DOPE in an anhydrous aprotic solvent containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the generated acid.
 - Add the activated nonadecanoic acid (nonadecanoyl chloride or NHS ester) dropwise to the DOPE solution with stirring.
 - Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by thin-layer chromatography (TLC).
- Purification:
 - Upon completion, the reaction mixture is typically concentrated under reduced pressure.
 - The crude product is then purified using silica gel column chromatography with a gradient of chloroform and methanol to isolate the pure **DOPE-N-Nonadecanoyl**.
- Characterization:
 - The structure and purity of the final product would be confirmed by spectroscopic methods such as ^1H NMR, ^{31}P NMR, and mass spectrometry.

Proposed Synthesis of DOPE-N-Nonadecanoyl

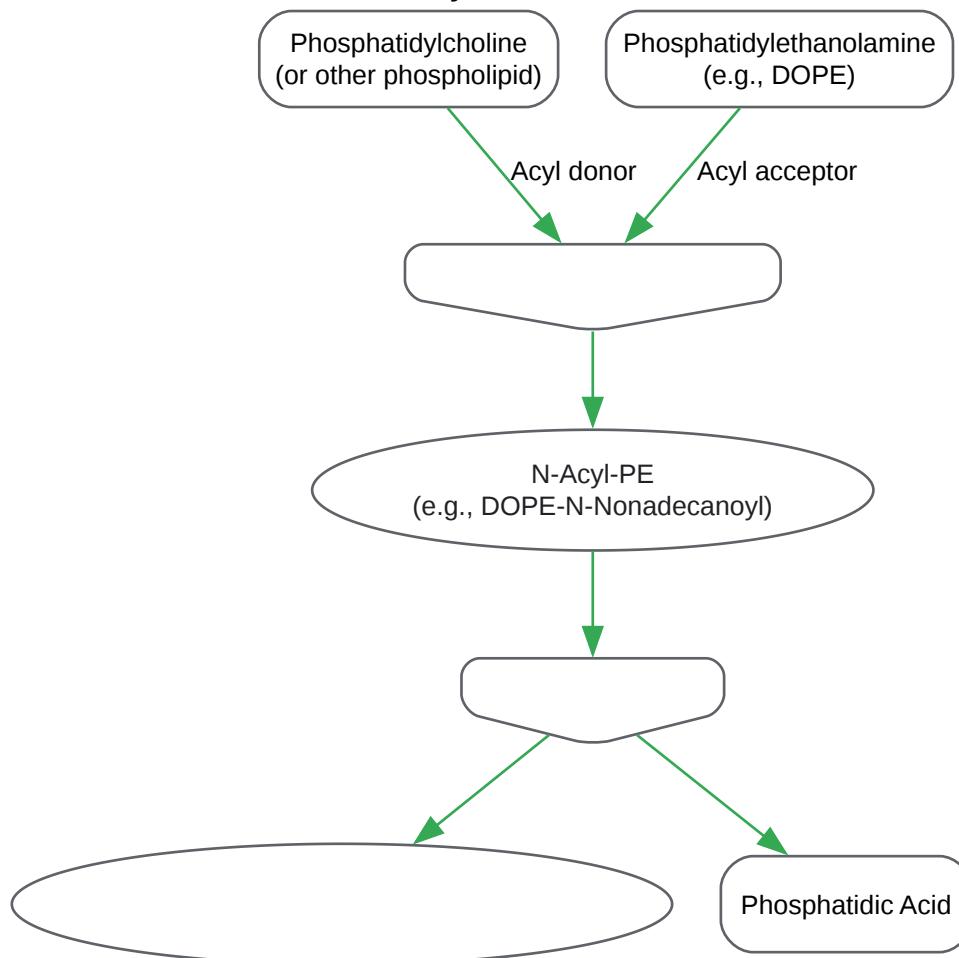
[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **DOPE-N-Nonadecanoyl**.

Spectroscopic Characterization

As of this writing, there are no publicly available NMR or mass spectrometry data specifically for **DOPE-N-Nonadecanoyl**. Characterization would be essential following its synthesis to confirm its identity and purity.

Biological Role and Signaling Pathways


There is no specific information available in the scientific literature regarding the direct involvement of **DOPE-N-Nonadecanoyl** in signaling pathways or its specific applications in biological research. However, as an N-acyl-phosphatidylethanolamine (NAPE), its biological role can be inferred from the known functions of this class of lipids.

NAPEs are precursors to N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.^[3] The biosynthesis of NAEs from NAPEs is a key pathway in lipid signaling. This process is initiated by the N-acylation of phosphatidylethanolamine to form NAPE, which is then hydrolyzed by NAPE-specific phospholipase D (NAPE-PLD) to yield the corresponding NAE.^[3]

Given its structure, **DOPE-N-Nonadecanoyl** could potentially be a substrate for NAPE-PLD, leading to the formation of N-nonadecanoylethanolamine. The biological activities of N-nonadecanoylethanolamine are not well-characterized.

Furthermore, NAPEs themselves have been suggested to play a role in stabilizing cell membranes.^[4] The presence of three acyl chains may impart unique biophysical properties to membranes containing these lipids.^[5]

General NAPE Biosynthesis and Metabolism

[Click to download full resolution via product page](#)

Caption: General pathway for the biosynthesis of N-acylethanolamines from NAPEs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. larodan.com [larodan.com]
- 2. medchemexpress.com [medchemexpress.com]

- 3. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acylation of phosphatidylethanolamine and its biological functions in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acylated phospholipid metabolism and seedling growth: Insights from lipidomics studies in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical state and appearance of DOPE-N-Nonadecanoyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15546986#physical-state-and-appearance-of-dope-n-nonadecanoyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com